3-Aminoazetidine-1-carboxamide hydrochloride
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Overview
Description
3-Aminoazetidine-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 2377031-34-8 . It has a molecular weight of 165.62 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C4H9N3O.ClH/c5-3(8)4(6)1-7-2-4;/h7H,1-2,6H2,(H2,5,8);1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 165.62 .Scientific Research Applications
Synthesis and Antiviral Evaluation : One significant application is in the synthesis and evaluation of N-carboxamidine-substituted analogues for antiviral purposes. For instance, Gabrielsen et al. (1992) synthesized analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride and evaluated their biological activity against various RNA viruses. These compounds showed activity against bunyaviruses and flaviviruses, among others, indicating a distinct antiviral mechanism of action for carboxamidines (Gabrielsen et al., 1992).
Potential Antipsychotic Agents : Heterocyclic analogues of carboxamides, such as 3-Aminoazetidine-1-carboxamide hydrochloride, were evaluated for their potential as antipsychotic agents. Norman et al. (1996) explored this by examining their binding to dopamine and serotonin receptors and their effects in behavioral models. This research underscores the compound's relevance in neuropsychiatric drug discovery (Norman et al., 1996).
Designing Anticancer Agents : Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives to evaluate their cytotoxicity against human cancer cell lines. This research demonstrates the compound's utility in developing new anticancer agents, highlighting its potential in oncological research (Kumar et al., 2009).
Exploration as Triple Reuptake Inhibitors : Han et al. (2014) explored 3-Aminoazetidine derivatives by bioisosteric modification of 3-α-oxyazetidine, aiming to develop broad-spectrum antidepressants. This research underlines the compound's significance in mental health treatment, especially in the context of depression (Han et al., 2014).
Synthesis of Model Peptides : Žukauskaitė et al. (2014) synthesized model peptides containing N-substituted 3-Aminoazetidine-3-carboxylic acids. Their research contributes to understanding the conformational features of these amino acids and their potential in designing foldamers with new 3D structures, important in biochemistry and pharmacology (Žukauskaitė et al., 2014).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as cetirizine, a metabolite of hydroxyzine, primarily target histamine-1 (h1) receptors .
Mode of Action
For related compounds like Cetirizine, they work by selectively inhibiting peripheral H1 receptors . This inhibition prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
In the case of similar compounds like Cetirizine, the primary pathway involved is the histaminergic pathway, specifically the blocking of H1 receptors .
Result of Action
Compounds with similar structures, such as cetirizine, have been shown to alleviate allergic symptoms by blocking the action of histamine at h1 receptors .
Properties
IUPAC Name |
3-aminoazetidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O.ClH/c5-3-1-7(2-3)4(6)8;/h3H,1-2,5H2,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFALJIVIGGCSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-35-5 |
Source
|
Record name | 3-aminoazetidine-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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